molecular formula C25H26ClN3O3 B2968792 N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 920422-94-2

N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2968792
CAS No.: 920422-94-2
M. Wt: 451.95
InChI Key: BMPDQUJAHWYAGZ-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group, a naphthyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-substituted methoxyphenyl precursor, followed by the introduction of the naphthyl and pyrrolidinyl groups through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted methoxyphenyl derivatives and naphthyl-containing amides. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its versatility in various applications makes it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c1-32-23-12-11-18(26)15-21(23)28-25(31)24(30)27-16-22(29-13-4-5-14-29)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15,22H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDQUJAHWYAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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